molecular formula C16H26O2 B13937032 1,5-Di-tert-butyl-2,4-dimethoxy-benzene

1,5-Di-tert-butyl-2,4-dimethoxy-benzene

Katalognummer: B13937032
Molekulargewicht: 250.38 g/mol
InChI-Schlüssel: HGRGBKBPFHHYMX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,5-Di-tert-butyl-2,4-dimethoxy-benzene is an organic compound with the molecular formula C16H26O2. It is an aromatic compound characterized by the presence of two tert-butyl groups and two methoxy groups attached to a benzene ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,5-Di-tert-butyl-2,4-dimethoxy-benzene can be synthesized through the reaction of 1,4-dimethoxybenzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

1,5-Di-tert-butyl-2,4-dimethoxy-benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

1,5-Di-tert-butyl-2,4-dimethoxy-benzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,5-Di-tert-butyl-2,4-dimethoxy-benzene involves its ability to undergo redox reactions. The compound can act as an electron donor or acceptor, making it effective in stabilizing free radicals and preventing oxidative damage. Its molecular targets include reactive oxygen species (ROS) and other free radicals, which it neutralizes through electron transfer reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,5-Di-tert-butyl-2,4-dimethoxy-benzene is unique due to its specific arrangement of substituents, which imparts distinct chemical properties and reactivity. This unique structure makes it particularly effective in applications requiring high stability and specific redox properties .

Eigenschaften

Molekularformel

C16H26O2

Molekulargewicht

250.38 g/mol

IUPAC-Name

1,5-ditert-butyl-2,4-dimethoxybenzene

InChI

InChI=1S/C16H26O2/c1-15(2,3)11-9-12(16(4,5)6)14(18-8)10-13(11)17-7/h9-10H,1-8H3

InChI-Schlüssel

HGRGBKBPFHHYMX-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC(=C(C=C1OC)OC)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.